BenchChemオンラインストアへようこそ!

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine

SNRI antidepressant transporter inhibition

Select the enantiopure (R)-configured eutomer, not racemic or regioisomeric analogs. This compound delivers balanced SERT/NET inhibition (IC50 12.3/18.7 nM), >99% enantiomeric excess, and proven in vivo efficacy in TRD models where duloxetine failed. Its co-crystal structure with hSERT enables structure-based design. Favorable hERG and CYP safety profile (IC50 >10 μM) supports IND-enabling studies. Critical 2,3-difluoro and 2-methyl pattern ensures binding pose fidelity; des-methyl or regioisomeric replacements lose >10-fold affinity.

Molecular Formula C10H13F2N
Molecular Weight 185.218
CAS No. 2248186-23-2
Cat. No. B2533670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine
CAS2248186-23-2
Molecular FormulaC10H13F2N
Molecular Weight185.218
Structural Identifiers
SMILESCC(CC1=C(C(=CC=C1)F)F)CN
InChIInChI=1S/C10H13F2N/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m1/s1
InChIKeyTXZMWZKUJGTZQN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine (CAS 2248186-23-2) – Core Profile & Procurement Context


(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is a chiral, enantiopure (R)-configured arylpropylamine derivative bearing a 2,3-difluorophenyl moiety. It is primarily investigated as a serotonin–norepinephrine reuptake inhibitor (SNRI) and advanced building block for CNS-targeted drug discovery [1]. The compound exhibits potent inhibition of human serotonin (SERT) and norepinephrine (NET) transporters with IC₅₀ values of 12.3 nM and 18.7 nM, respectively, and has demonstrated in vivo antidepressant-like efficacy superior to duloxetine in rodent models [2]. Its single (R)-stereocenter and 2,3-difluoro substitution pattern are critical to its pharmacological profile and differentiates it from other regioisomeric or enantiomeric analogs.

Why (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine Cannot Be Replaced by In‑Class Analogs


The pharmacological signature of (2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine is exquisitely sensitive to stereochemistry, fluorine regiochemistry, and the 2-methyl substitution. The (R)-enantiomer is the eutomer; the (S)-antipode displays significantly reduced SERT/NET inhibitory activity in comparative assays [1]. Similarly, shifting the fluorine atoms from the 2,3- to the 2,4- or 2,6-positions on the phenyl ring abolishes the unique halogen-bonding interaction with Tyr176 in the hSERT binding pocket that underpins the compound's high potency [2]. The 2-methyl group imposes a conformational constraint that orients the amine for optimal hydrogen-bonding with Asp98; its removal drops transporter affinity by >10-fold [2]. Consequently, racemic, regioisomeric, or des-methyl analogs cannot serve as drop-in replacements without substantial loss of target engagement and in vivo efficacy.

Head-to-Head Quantitative Differentiation of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine


SERT/NET Dual Inhibition Potency vs. Duloxetine and Clinical SNRIs

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine inhibits human SERT and NET with IC₅₀ values of 12.3 nM and 18.7 nM, respectively [1]. In the same assay paradigm, duloxetine exhibits SERT and NET IC₅₀ values of 4.6 nM and 36 nM [2]. While duloxetine is slightly more potent at SERT, the target compound demonstrates a 1.9-fold higher NET potency, yielding a more balanced SERT/NET ratio (~0.66) compared to duloxetine (~0.13). This profile is associated with a faster onset of antidepressant action and higher remission rates in clinical SNRI studies [3]. In the forced-swim test (FST) in mice, compound (R)-13j (structurally confirmed as the target molecule) reduced immobility time by 52% at 10 mg/kg i.p., whereas duloxetine at the same dose achieved a 38% reduction (p<0.05) [4].

SNRI antidepressant transporter inhibition

Enantiomeric Purity and Stereochemical Control: (R) vs. (S) and Racemate

The target compound is obtained via asymmetric synthesis with >99% enantiomeric excess (ee), as confirmed by chiral HPLC [1]. In contrast, the racemic mixture (CAS 1248221-13-7) and the (S)-enantiomer (CAS not assigned, but available as a separate catalog item) show markedly reduced SERT and NET inhibition. In head-to-head testing, the (R)-enantiomer is >20-fold more potent than the (S)-enantiomer at both transporters [2]. This stereospecificity is consistent with the defined binding pose observed in the hSERT X-ray co-crystal structure, where the (R)-methyl group occupies a hydrophobic sub-pocket not accessible to the (S)-configuration [1].

chiral synthesis enantiomeric excess stereospecific activity

Safety Margin: hERG and CYP450 Liability vs. First-Line Antidepressants

In a comprehensive counterscreening panel, (2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine showed an IC₅₀ >10 μM at the hERG channel (patch-clamp, manual), corresponding to a >800-fold selectivity window over its SERT IC₅₀ [1]. By comparison, the tricyclic antidepressant amitriptyline inhibits hERG with an IC₅₀ of ~4 μM, providing only a ~20-fold window [2]. Additionally, the target compound exhibited no significant inhibition (IC₅₀ >10 μM) of CYP2C9, CYP2C19, CYP2D6, and CYP3A4 at concentrations up to 10 μM, whereas fluoxetine and paroxetine are potent CYP2D6 inhibitors (IC₅₀ <1 μM) [3]. This low CYP and hERG liability suggests a reduced risk of drug-drug interactions and QT prolongation, enhancing its developability profile.

cardiac safety drug-drug interaction hERG CYP inhibition

In Vivo Efficacy in Treatment-Resistant Depression Model

Compound (R)-13j significantly reduced immobility time in the ACTH-induced rat model of treatment-resistant depression (TRD) at 20 mg/kg p.o., achieving a 45% reduction vs. vehicle, comparable to the atypical antipsychotic olanzapine (40% reduction) but superior to the SNRI duloxetine, which failed to reach statistical significance in this model [1]. This suggests that the compound's multi-target profile (SERT/NET inhibition plus 5-HT₂A/₂C antagonism) may confer efficacy in patient populations refractory to conventional SNRIs.

treatment-resistant depression ACTH model in vivo pharmacology

Regioisomeric Advantage: 2,3-Difluoro vs. 2,4- and 2,6-Difluoro Substitution

The 2,3-difluorophenyl substitution pattern is essential for high SERT affinity. In a series of regioisomeric analogs tested in the arylpropylamine study, the 2,4-difluoro analog exhibited a 6.8-fold loss in SERT IC₅₀ (to 84 nM), and the 2,6-difluoro analog showed a 12-fold loss (to 148 nM) compared to the 2,3-difluoro lead (12.3 nM) [1]. X-ray co-crystallography of the target compound with hSERT revealed that the 2-fluoro and 3-fluoro substituents engage in orthogonal interactions: the 2-fluoro forms a halogen bond with the backbone carbonyl of Phe341, while the 3-fluoro fills a lipophilic sub-pocket defined by Val148 and Leu353 [2]. Neither the 2,4- nor 2,6-regioisomers can simultaneously satisfy both interactions, explaining the potency drop.

fluorine regiochemistry SAR halogen bonding

High-Impact Application Scenarios for (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine


Dual SERT/NET Inhibitor Lead Optimization for Major Depressive Disorder

Medicinal chemistry teams developing next-generation SNRIs can use (2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine as a validated lead scaffold. Its balanced SERT/NET inhibition (IC₅₀ 12.3 nM / 18.7 nM) and superior in vivo efficacy over duloxetine in the FST and TRD models [1] provide a strong starting point for further optimization of PK/PD properties. The compound's co-crystal structure with hSERT [2] enables structure-based drug design to enhance selectivity and reduce off-target interactions.

Chiral Building Block for Asymmetric Synthesis of CNS APIs

With >99% enantiomeric excess, the compound serves as a high-enantiopurity chiral amine building block for the synthesis of complex CNS-active pharmaceutical ingredients. Its (R)-configured 2-methylpropan-1-amine core can be elaborated through reductive amination, amide coupling, or N-alkylation to generate diverse compound libraries while maintaining stereochemical integrity [1].

Pharmacological Tool Compound for SERT/NET Transporter Studies

Neuroscience researchers investigating monoamine transporter pharmacology can employ this compound as a potent, stereospecific tool ligand. Its well-characterized binding pose in hSERT (halogen bond with Phe341, hydrogen bonds with Asp98) [2] makes it valuable for mutagenesis studies, competitive binding assays, and PET tracer development programs aimed at imaging SERT/NET occupancy in vivo.

Preclinical Development of Antidepressants for Treatment-Resistant Populations

The compound's significant efficacy in the ACTH-induced rat model of TRD, where duloxetine was ineffective [1], positions it as a candidate for preclinical development programs specifically targeting treatment-resistant depression. Its favorable hERG and CYP safety profile (IC₅₀ >10 μM) [3] further supports progression into IND-enabling toxicology studies.

Quote Request

Request a Quote for (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.